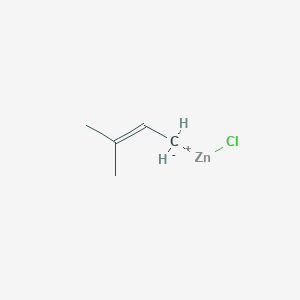
Zinc, chloro(3-methyl-2-butenyl)-
説明
Zinc, chloro(3-methyl-2-butenyl)-, also known as Zn(CH2CH2C2H5)Cl, is a zinc-containing compound that has been used in various scientific research applications. This compound is a white crystalline solid that is soluble in water and ethanol, and has a melting point of 138-140°C. Zn(CH2CH2C2H5)Cl is a versatile compound that has been used in a variety of applications, including biochemical and physiological research, organic synthesis, and as a catalyst in various reactions.
科学的研究の応用
Zinc, chloro(3-methyl-2-butenyl)-(CH2CH2C2H5)Cl has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of cyclic ethers and heterocyclic compounds. It has also been used as a reagent in the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleosides. In addition, Zinc, chloro(3-methyl-2-butenyl)-(CH2CH2C2H5)Cl has been used in biochemical and physiological research, as it has been shown to have an effect on the activity of various enzymes and proteins.
作用機序
The exact mechanism of action of Zinc, chloro(3-methyl-2-butenyl)-(CH2CH2C2H5)Cl is not yet fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and preventing them from participating in various biochemical reactions. This chelation mechanism has been shown to be effective in inhibiting the activity of various enzymes, proteins, and other biomolecules.
Biochemical and Physiological Effects
Zinc, chloro(3-methyl-2-butenyl)-(CH2CH2C2H5)Cl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including phosphodiesterase, proteases, and kinases. In addition, it has been shown to have an effect on the production of various hormones, such as cortisol and epinephrine. Finally, it has been shown to have an effect on the metabolism of carbohydrates and lipids, as well as the expression of various genes.
実験室実験の利点と制限
The main advantage of using Zinc, chloro(3-methyl-2-butenyl)-(CH2CH2C2H5)Cl in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, the compound is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, the compound is not very stable, and can decompose over time if not stored properly.
将来の方向性
There are a variety of potential future directions for research involving Zinc, chloro(3-methyl-2-butenyl)-(CH2CH2C2H5)Cl. One potential direction is to further explore the compound’s potential biochemical and physiological effects, as well as its potential applications in organic synthesis. In addition, further research could be done to explore the compound’s potential as a drug delivery system, as well as its potential applications in nanotechnology and materials science. Finally, further research could be done to explore the compound’s potential as a catalyst in various reactions.
特性
IUPAC Name |
chlorozinc(1+);2-methylbut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.ClH.Zn/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINYTUZBZWUQON-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[CH2-])C.Cl[Zn+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc, chloro(3-methyl-2-butenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



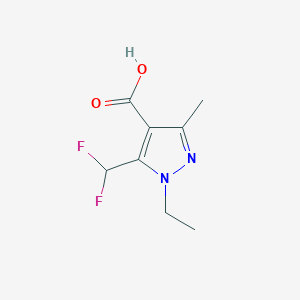
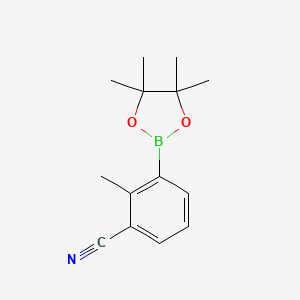
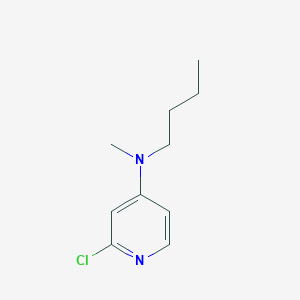
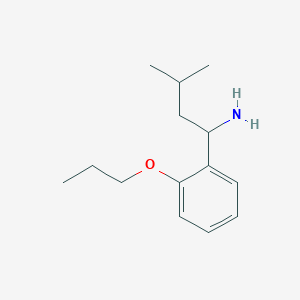
![N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B1430122.png)

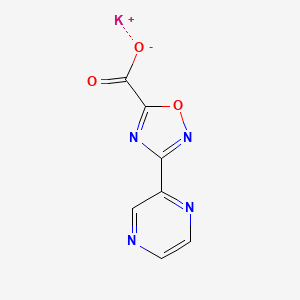
![1-(4,6-Dichloropyridin-3-yl)-N-[(4,6-dichloropyridin-3-yl)methylideneamino]methanimine](/img/structure/B1430128.png)

![2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1430132.png)
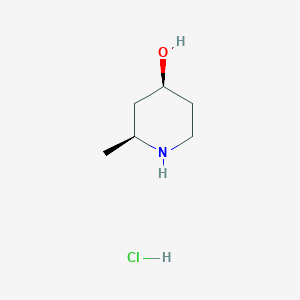
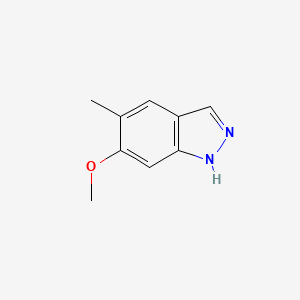
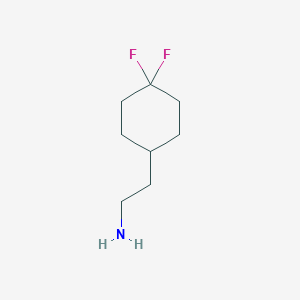
![[3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride](/img/structure/B1430137.png)